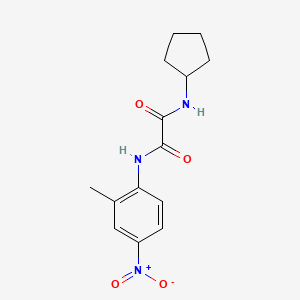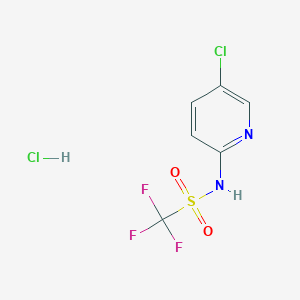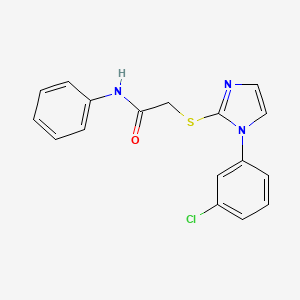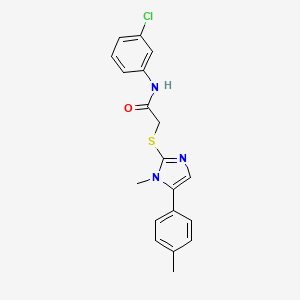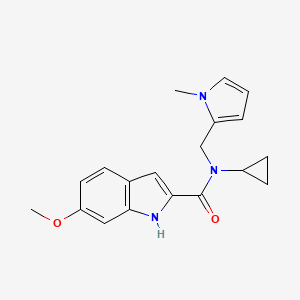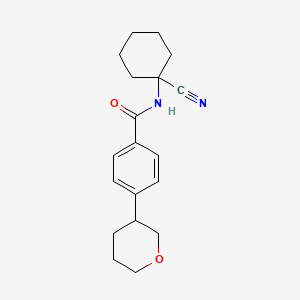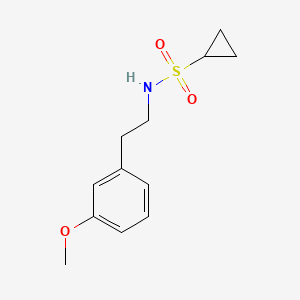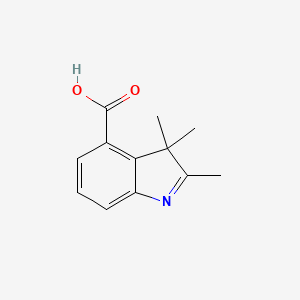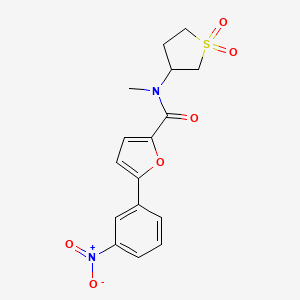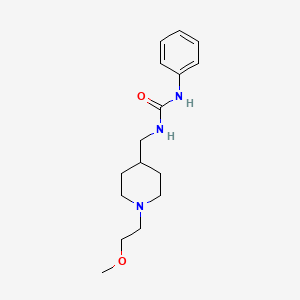
1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea is a chemical compound that belongs to the class of phenylurea derivatives. It has been synthesized and studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Sure! Here’s a comprehensive analysis of the scientific research applications of 1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea:
Pharmacological Research
1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea: is extensively studied for its potential pharmacological applications. Piperidine derivatives, in general, are known for their significant role in drug design and development. This compound could be investigated for its potential as a therapeutic agent in treating various diseases, including neurological disorders and cancers .
Neuroprotective Agents
Research into neuroprotective agents often explores compounds that can protect neuronal cells from damage1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea may have potential applications in this field due to its structural properties, which could help in developing treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Anticancer Research
The structural components of 1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea make it a candidate for anticancer research. Piperidine derivatives have been shown to exhibit cytotoxic activities against various cancer cell lines, and this compound could be explored for its efficacy in inhibiting cancer cell growth and proliferation .
Antimicrobial Agents
The search for new antimicrobial agents is crucial due to the rising issue of antibiotic resistance1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea could be investigated for its antimicrobial properties, potentially leading to the development of new antibiotics or antifungal agents .
Cardiovascular Research
Compounds containing piperidine moieties are often studied for their cardiovascular effects1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea might be researched for its potential benefits in treating cardiovascular diseases, such as hypertension or heart failure .
Anti-inflammatory Agents
Inflammation is a common underlying factor in many chronic diseases. This compound could be explored for its anti-inflammatory properties, which might contribute to the development of new treatments for inflammatory conditions like arthritis or inflammatory bowel disease .
Enzyme Inhibition Studies
1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea: can be used in enzyme inhibition studies. Its structure allows it to interact with various enzymes, making it a useful tool in understanding enzyme mechanisms and developing enzyme inhibitors for therapeutic use .
Chemical Biology
In chemical biology, this compound could be utilized to study biological processes at the molecular level. Its unique structure allows it to be a probe in various biochemical assays, helping researchers understand complex biological systems and interactions .
Eigenschaften
IUPAC Name |
1-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-21-12-11-19-9-7-14(8-10-19)13-17-16(20)18-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORMQOJENQCVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-[[1-(3,4-Dimethylphenyl)cyclobutyl]methylamino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2508636.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2508638.png)
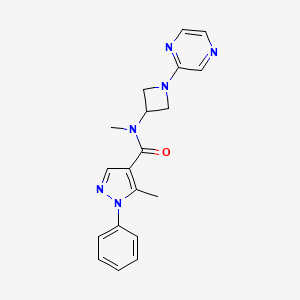
![6-cyclopropyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2508642.png)
![6-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2508645.png)
